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Introduction

ONO-TR-772, also known as VU6018042, is a potent and selective inhibitor of the TWIK-
related potassium (TREK) channel subfamily, specifically targeting TREK-1 and TREK-2
channels.[1][2] These two-pore domain potassium (K2P) channels are critical regulators of
neuronal excitability, contributing to the resting membrane potential and cellular response to
various stimuli. By inhibiting these channels, ONO-TR-772 effectively increases neuronal
excitability, a mechanism with significant therapeutic potential for cognitive disorders. This
technical guide provides an in-depth overview of the preclinical data, experimental
methodologies, and signaling pathways associated with ONO-TR-772's effect on neuronal
excitability.

Core Mechanism of Action

ONO-TR-772 is a potent dual inhibitor of TREK-1 and TREK-2 channels.[1] These channels
are members of the K2P family of potassium channels that are typically open at rest,
contributing to the establishment of the negative resting membrane potential in neurons.[3] By
blocking the outward flow of potassium ions through TREK-1 and TREK-2 channels, ONO-TR-
772 leads to membrane depolarization, bringing the neuron closer to its firing threshold and
thereby increasing its excitability. Studies on TREK-1 knockout mice have demonstrated that
the absence of this channel leads to increased neuronal excitability.[3] Furthermore,
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pharmacological blockade of TREK-1 channels has been shown to increase the firing rate of
serotonergic neurons.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for ONO-TR-772, demonstrating its
potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of ONO-TR-772[1]

Target Species Assay IC50 (nM)
TREK-1 Human Manual Patch Clamp 15
TREK-1 Mouse Manual Patch Clamp 67

Table 2: In Vitro Selectivity of ONO-TR-772[1]

Channel Selectivity Fold (vs. hTREK-1)
TREK-2 Equipotent
TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, o7
>
TRAAK
Table 3: In Vivo Efficacy of ONO-TR-772[1]
. . Route of Minimum Effective
Animal Model Paradigm o ]
Administration Dose (MED)
MK-801 Challenge
Male CD-1 Mice Novel Object Intraperitoneal (IP) 10 mg/kg

Recognition

Experimental Protocols
Manual Patch Clamp Electrophysiology
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Objective: To determine the inhibitory potency (IC50) of ONO-TR-772 on human and mouse
TREK-1 channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing either human or mouse
TREK-1 channels.

Protocol:

o Cell Culture: HEK293 cells expressing the target channel are cultured under standard
conditions.

o Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MQ and
filled with an intracellular solution. A typical intracellular solution contains (in mM): 140 KCl,
10 HEPES, 1 EGTA, 2 MgClI2, adjusted to pH 7.3 with KOH.

e Recording: Whole-cell patch-clamp recordings are performed at room temperature. The
extracellular solution typically contains (in mM): 140 NacCl, 5 KClI, 2 CaCl2, 1 MgCl2, 10
HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

o Data Acquisition: Cells are held at a holding potential of -80 mV. TREK-1 currents are elicited
by a series of voltage steps.

e Drug Application: ONO-TR-772 is dissolved in DMSO and diluted to the final desired
concentrations in the extracellular solution. The solution is perfused onto the cells.

o Data Analysis: The inhibition of the TREK-1 current by ONO-TR-772 is measured, and the
IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Thallium Flux Assay

Objective: High-throughput screening to identify and characterize inhibitors of TREK-1
channels.

Principle: This assay uses the flux of thallium ions (TI+) through open potassium channels as a
surrogate for potassium ion flux. TI+ entering the cell binds to a fluorescent dye, leading to an
increase in fluorescence intensity.

Protocol:
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Cell Plating: Cells stably expressing the TREK-1 channel are plated in 384-well microplates.

[6]

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a
physiological buffer.[7][8]

Compound Incubation: ONO-TR-772 or other test compounds are added to the wells and
incubated for a specific period.

Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to the wells to
initiate TI+ influx through the open TREK-1 channels.

Fluorescence Reading: The fluorescence intensity is measured over time using a plate
reader.

Data Analysis: The rate of fluorescence increase is proportional to the TI+ influx and thus to
the TREK-1 channel activity. The inhibitory effect of ONO-TR-772 is determined by the
reduction in the rate of fluorescence increase.

MK-801 Challenge Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of ONO-TR-772 in a mouse model of cognitive

impairment.

Animal Model: Male CD-1 mice.[1]

Protocol:

Habituation: Mice are habituated to the testing arena for a set period over several days.

Drug Administration: ONO-TR-772 is administered via intraperitoneal (IP) injection at doses
of 3, 10, and 30 mg/kg, 3.5 hours prior to the administration of MK-801.[1]

Induction of Cognitive Deficit: The NMDA receptor antagonist MK-801 (0.2 mg/kg) is
administered to induce a cognitive deficit.[9]

Training (Familiarization) Phase: 30 minutes after MK-801 administration, mice are placed in
the arena with two identical objects and allowed to explore for a set time.
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o Testing Phase: After a retention interval (e.g., 90 minutes), one of the familiar objects is
replaced with a novel object.[1] The mice are returned to the arena, and their exploration of
both objects is recorded.

o Data Analysis: The discrimination index (DI), calculated as (time exploring novel object - time
exploring familiar object) / (total exploration time), is used to quantify recognition memory. A
higher DI indicates better memory performance.
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Caption: ONO-TR-772 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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